6-氨基-1-(3-吗啉-4-基丙基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

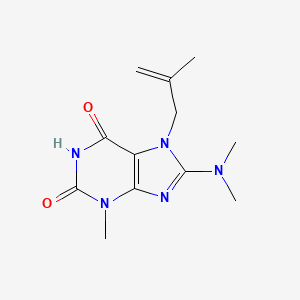

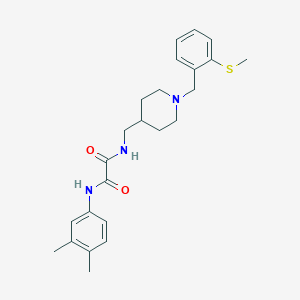

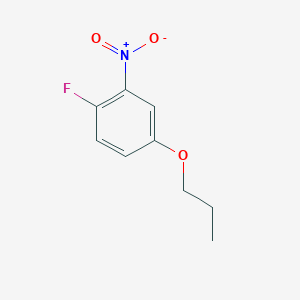

The compound "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that is of significant interest due to its potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of the morpholine moiety, which is a non-aromatic six-membered ring containing one oxygen atom and one nitrogen atom, suggests that this compound could exhibit interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at specific positions, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit significant electronic polarization, as observed in studies of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines . The pyrimidine rings in these compounds are effectively planar, and intramolecular N-H...O hydrogen bonds are common. These structural features are likely to be present in "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" as well, contributing to its potential biological activity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents present on the ring. For example, reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the N-substituent patterns of the amino acid derivatives used . These reactions highlight the potential for diverse chemical transformations involving pyrimidine derivatives, which may be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the Mannich reaction has been used to introduce aminomethyl groups into pyrimidine derivatives, as seen in the case of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione . Such modifications can alter the compound's solubility, stability, and reactivity, which are critical factors in the development of pharmaceutical agents. The specific properties of "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" would need to be empirically determined to fully understand its potential applications.

科学研究应用

合成和结构研究

- 取代嘧啶的简便构建:研究人员开发了使用6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮构建嘧啶并[4,5-d]嘧啶-2,4-二酮环系统及其衍生物的方法。该化合物在合成中充当双亲核试剂,导致嘧啶环上特定位置的取代模式不同(Hamama 等人,2012)。

光学和非线性光学性质

- 光学性质研究:使用6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮合成的基于嘧啶的双尿嘧啶衍生物被研究其光学性质。由于它们的动力学、热稳定性和显着的非线性光学特性,这些化合物在药物发现和作为非线性光学器件制造的候选物中显示出应用潜力(Mohan 等人,2020)。

细胞毒性评估

- 细胞毒性评估的新型合成:合成了一系列二氢嘧啶-2,4(1H,3H)-二酮衍生物,其中一种衍生物涉及使用6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮。这些衍生物被评估其细胞毒性作用,主要针对癌细胞系,证明了该化合物在药物化学中的相关性(Udayakumar 等人,2017)。

化学反应和衍生物合成

- 化学反应研究:该化合物已被用于研究化学反应,例如在氧化剂存在下与氨或伯胺的相互作用,导致形成氨基衍生物。这些研究有助于理解该化合物的反应性和创造不同化学结构的潜力(Gulevskaya 等人,1999)。

属性

IUPAC Name |

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIKOWUNGYQAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)